molecular formula C10H12N2O2 B7862072 Methyl 2-(cyclopropylamino)nicotinate

Methyl 2-(cyclopropylamino)nicotinate

Cat. No.: B7862072
M. Wt: 192.21 g/mol
InChI Key: BNACOUZLQYIZEW-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)nicotinate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the amino group is substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the cyclopropylamino group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often employ high-throughput reactors and inline process analytical technology (PAT) to monitor and control the reaction conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Methyl 2-(cyclopropylamino)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. It is believed to exert its effects by modulating the activity of nicotinic acid receptors and influencing metabolic pathways related to nicotinic acid metabolism. The compound may also promote the release of prostaglandins, which are involved in various physiological processes .

Comparison with Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the cyclopropylamino group.

    Cyclopropylamine: The amine component used in the synthesis of Methyl 2-(cyclopropylamino)nicotinate.

    Nicotinic acid: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to the presence of both the ester and cyclopropylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

methyl 2-(cyclopropylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-6-11-9(8)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNACOUZLQYIZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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